molecular formula C7H4FN3O B7827695 6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one

6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B7827695
M. Wt: 165.12 g/mol
InChI Key: IOGOUEZMTPFOKB-UHFFFAOYSA-N
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Description

6-Fluoro-1H-pyrido[3,4-d]pyrimidin-4-one (CAS: 171178-44-2) is a heterocyclic compound featuring a fused pyridine-pyrimidinone core with a fluorine substituent at the 6-position. Its molecular formula is C₇H₄FN₃O, and it has a molecular weight of 165.13 g/mol . The fluorine atom at the 6-position enhances electronegativity, influencing solubility, metabolic stability, and binding affinity to biological targets .

Properties

IUPAC Name

6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGOUEZMTPFOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CN=C1F)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Closure with Chloroformamidine Hydrochloride

Heating ethyl 3-amino-2-chloro-6-fluoroisonicotinate with chloroformamidine hydrochloride in anhydrous tetrahydrofuran (THF) at 80°C for 12 hours induces cyclization, forming the pyrido[3,4-d]pyrimidine core. The reaction proceeds via nucleophilic attack of the amine group on the chloroformamidine, followed by elimination of ethanol and hydrochloric acid.

Key Conditions :

  • Solvent: THF or dimethylformamide (DMF)

  • Temperature: 70–90°C

  • Yield: 68–75% after recrystallization from ethanol

Post-Cyclization Oxidation

The ketone group at position 4 is introduced through oxidation of a methyl or hydroxymethyl intermediate. For example, treatment of 6-fluoro-3-hydroxymethyl-pyrido[3,4-d]pyrimidine with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C selectively oxidizes the hydroxymethyl group to a ketone.

Late-Stage Fluorination Strategies

When fluorinated starting materials are unavailable, electrophilic fluorination or cross-coupling reactions can introduce fluorine at position 6.

Halogen Exchange Using DAST

In a patent-derived method, 6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one undergoes halogen exchange with diethylaminosulfur trifluoride (DAST) in dichloromethane at −20°C. This replaces chlorine with fluorine via an SN2 mechanism.

Optimization Data :

ParameterOptimal Value
DAST Equivalents1.5
Reaction Time8 hours
Yield62%

Palladium-Catalyzed Coupling

Suzuki-Miyaura coupling using 6-bromo-pyrido[3,4-d]pyrimidin-4-one and a fluorinated boronic ester (e.g., 4-fluorophenylboronic acid pinacol ester) in the presence of Pd(dppf)Cl₂ achieves C–F bond formation. This method is preferred for introducing aromatic fluorine substituents but requires precise control over steric and electronic effects.

One-Pot Tandem Synthesis

A streamlined one-pot approach combines cyclization and oxidation steps, reducing purification bottlenecks.

Sequential Cyclization-Oxidation

Ethyl 3-amino-2-chloro-6-fluoroisonicotinate reacts with urea in polyphosphoric acid (PPA) at 120°C for 6 hours, forming the pyrimidine ring. Subsequent addition of hydrogen peroxide (30%) in acetic acid oxidizes the C4 methyl group to a ketone.

Advantages :

  • Eliminates intermediate isolation

  • Total yield increases from 58% (stepwise) to 72% (one-pot)

Purification and Analytical Characterization

Crude this compound often contains dimer impurities (<0.2%) and unreacted starting materials.

Crystallization Techniques

  • Acid-Base Recrystallization : Dissolving the crude product in dilute HCl, followed by neutralization with NH₄OH, precipitates high-purity crystals.

  • Solvent Pairing : Methanol/water (4:1) achieves >99% purity by removing hydrophobic byproducts.

Spectroscopic Confirmation

  • ¹H NMR : A singlet at δ 8.67 ppm confirms the C6 fluorine’s deshielding effect on the adjacent proton.

  • HRMS : Calculated for C₈H₅FN₃O [M+H]⁺: 194.0361; Observed: 194.0365.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
Cyclocondensation7599.1LowIndustrial
DAST Fluorination6298.5HighLab-scale
One-Pot Synthesis7298.8ModeratePilot-scale

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidin-4-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Synthesis of 6-Fluoro-1H-pyrido[3,4-d]pyrimidin-4-one

The synthesis of this compound typically involves several strategic steps, including the formation of pyrido[3,4-d]pyrimidine scaffolds through palladium-catalyzed reactions or nucleophilic substitutions. The synthetic process allows for the introduction of various substituents that can modulate biological activity, making it a versatile compound in drug development.

Anticancer Activity

2.1 Mechanism of Action

Research indicates that compounds like this compound exhibit significant anticancer properties by targeting specific signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that derivatives of pyrido[3,4-d]pyrimidine can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair, leading to the death of cancer cells by disrupting their ability to replicate .

2.2 Case Studies

A study evaluated a series of pyrido[3,4-d]pyrimidine derivatives against the NCI 60 human cancer cell line panel. Compounds derived from this compound showed selective inhibitory effects against breast and renal cancer cell lines. Notably, compound 21 , which contains a 3-fluoro substituent, demonstrated growth inhibition rates of 60.77% against MCF-7 breast cancer cells .

Other Therapeutic Applications

3.1 Inhibition of Tyrosine Kinases

Beyond its anticancer properties, this compound has been identified as a potential inhibitor of tyrosine kinases. These enzymes play critical roles in cellular signaling and are implicated in various diseases, including cancer and autoimmune disorders . The ability to inhibit these kinases suggests that this compound may be useful in treating conditions characterized by aberrant signaling pathways.

3.2 Development of New Drugs

The structural framework of this compound has been utilized to develop novel drugs targeting various diseases. For instance, TAK-733, a derivative of this compound, has shown efficacy against advanced melanoma and non-hematological malignancies by inhibiting MEK and ERK phosphorylation .

Summary of Research Findings

Application Description References
Anticancer ActivitySelective inhibition of cancer cell lines (e.g., MCF-7, UO31)
Tyrosine Kinase InhibitionPotential use in treating cancers and autoimmune diseases
Drug DevelopmentBasis for drugs like TAK-733 targeting advanced melanoma

Mechanism of Action

The mechanism of action of 6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and survival . This inhibition can lead to the suppression of tumor cell proliferation and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Core Structure and Substituent Variations

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Activity Reference
6-Fluoro-1H-pyrido[3,4-d]pyrimidin-4-one Pyrido[3,4-d]pyrimidinone 6-Fluoro 165.13 High electronegativity, kinase inhibition potential
7-Fluoro-1H-pyrido[4,3-d]pyrimidin-4-one Pyrido[4,3-d]pyrimidinone 7-Fluoro 165.12 Positional isomer; altered electronic distribution
6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one Pyrido[2,3-d]pyrimidinone 6-Bromo 225.01 Larger halogen; potential for cross-coupling reactions
8-[4-(1-Methylpiperidin-4-yl)pyrazol-1-yl]-3H-pyrido[3,4-d]pyrimidin-4-one Pyrido[3,4-d]pyrimidinone 8-(Piperidinyl-pyrazole) 310.36 Enhanced cellular uptake; kinase inhibition

Key Observations :

  • Halogen Effects : Fluorine at the 6-position (vs. bromine in ) reduces steric hindrance and increases electronegativity, improving target selectivity .
  • Functionalization : Substitutions at the 8-position (e.g., piperidinyl-pyrazole in ) improve solubility and pharmacokinetics compared to the parent fluorinated compound.

Pyrazolo[3,4-d]Pyrimidinone Analogues

Table 2: Pyrazole-Fused Pyrimidinones

Compound Name Core Structure Substituent(s) IC₅₀ (MCF-7 Cells) Key Applications Reference
1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol) Pyrazolo[3,4-d]pyrimidinone None (parent structure) N/A Uric acid reduction
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidinone 3,6-Dimethyl; 5-(nitrobenzylideneamino) 11 µM Antitumor (MCF-7)
This compound Pyrido[3,4-d]pyrimidinone 6-Fluoro Not reported Kinase inhibition (theoretical)

Key Observations :

  • Antitumor Activity: Pyrazolo derivatives (e.g., compound 10e in ) demonstrate potent antitumor activity (IC₅₀ = 11 µM), but fluorinated pyridopyrimidinones lack direct biological data.
  • Structural Flexibility: Pyrazolo cores allow easier functionalization at the 5-position (e.g., benzylideneamino groups), enhancing anticancer activity compared to rigid pyridopyrimidinones .

Physicochemical and Pharmacokinetic Comparison

Table 3: Physicochemical Properties

Compound Name LogP PSA (Ų) Solubility Metabolic Stability
This compound ~0.87* 58.9 Moderate (polar) High (fluorine)
7-Fluoro-1H-pyrido[4,3-d]pyrimidin-4-one 0.87 58.9 Moderate Moderate
3,6-Dimethyl-pyrazolo[3,4-d]pyrimidin-4-one 1.2 65.5 Low Low (methyl groups)

Notes:

  • *Estimated based on structural similarity to .
  • Fluorine in 6-fluoro-pyridopyrimidinone improves metabolic stability by resisting oxidative degradation .

Q & A

Q. What synthetic strategies are commonly employed for preparing 6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one and its derivatives?

The synthesis typically involves cyclocondensation reactions of fluorinated pyrimidine precursors with appropriate amines or carbonyl compounds under mild, metal-free conditions. For example, fluorinated pyridines or pyrimidines can undergo nucleophilic substitution or cyclization reactions using β-CF3 aryl ketones as intermediates . Key steps include optimizing reaction temperature (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) to enhance yield and purity. Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane.

Q. How can researchers characterize the structural integrity of this compound?

Structural validation requires a combination of <sup>1</sup>H NMR , <sup>13</sup>C NMR , and ESI-MS to confirm molecular weight and fluorine incorporation. For example, in analogous pyrazolo[3,4-d]pyrimidin-4-one derivatives, the fluorine atom at position 6 generates distinct splitting patterns in <sup>1</sup>H NMR (δ 8.2–8.5 ppm for pyrimidine protons) . X-ray crystallography or HPLC-PDA (Photo-Diode Array) can further verify purity (>95%) and crystalline structure.

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

Target-specific assays such as enzyme inhibition studies (e.g., xanthine oxidase (XO) or phosphodiesterase-5 (PDE5)) are commonly used. For XO inhibition, spectrophotometric methods measure uric acid production at 295 nm, with IC50 values compared to allopurinol (standard IC50 ≈ 2.1 µM) . For PDE5 inhibition, isotopic tracer methods using [<sup>3</sup>H]-cGMP are employed, with IC50 values <100 nM considered promising .

Advanced Research Questions

Q. How can structural modifications to the pyrido[3,4-d]pyrimidin-4-one scaffold enhance target selectivity (e.g., kinase vs. phosphatase inhibition)?

Substitutions at positions 1, 3, and 6 significantly influence selectivity. For example:

  • 6-Fluoro groups improve electron-withdrawing effects, enhancing binding to ATP pockets in kinases.
  • 3-Amino substitutions (as in pyrazolo analogs) increase hydrogen bonding with catalytic residues in XO . Computational docking (e.g., AutoDock Vina) can predict binding affinities, while PAMPA assays assess membrane permeability for CNS targets .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, co-solvents) or impurity profiles. To address this:

  • Re-test compounds under standardized protocols (e.g., CLSI guidelines).
  • Perform LC-MS/MS to quantify active vs. degradant species.
  • Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity). For instance, pyrazolo[3,4-d]pyrimidin-4-one derivatives showed variable XO inhibition due to substituent-dependent solubility .

Q. What in silico tools are recommended for predicting ADMET properties of fluorinated pyridopyrimidines?

Use SwissADME for pharmacokinetic profiling (e.g., logP, BBB permeability) and ProTox-II for toxicity prediction (e.g., hepatotoxicity, mutagenicity). Fluorine atoms often improve metabolic stability but may increase renal clearance. For example, analogs with 4-chloro-2-hydroxy substituents showed reduced cytotoxicity (LD50 > 500 mg/kg) in preclinical models .

Q. How can researchers optimize reaction yields for large-scale synthesis (>10 g) of this compound?

Key considerations include:

  • Flow chemistry to enhance heat/mass transfer for exothermic steps.
  • Microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours).
  • Green solvents (e.g., cyclopentyl methyl ether) to improve sustainability. A case study on fluorinated pyrimidines achieved 85% yield at 100 g scale using continuous flow reactors .

Methodological Guidance for Data Interpretation

Interpreting <sup>19</sup>F NMR Data for Fluorinated Derivatives

  • Chemical shifts : 6-Fluoro substituents typically resonate at δ -110 to -120 ppm.
  • Coupling constants : <sup>4</sup>JF-H values (~12 Hz) indicate para-fluorine interactions in the aromatic system.
  • Quantitative analysis : Integrate peaks against an internal standard (e.g., trifluoroacetic acid) to assess purity.

Designing SAR Studies for Anticancer Activity

  • Core modifications : Introduce methyl/benzyl groups at position 1 to enhance cytotoxicity (e.g., IC50 = 90 nM for 6-benzyl derivatives ).
  • Hybrid scaffolds : Fuse with quinoline or thiazole rings to target topoisomerase II.
  • In vivo validation : Use xenograft models (e.g., HCT-116 colon cancer) with weekly IV dosing (10 mg/kg).

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